3-((4-Methylbenzyl)thio)-1H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

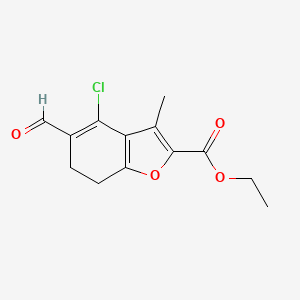

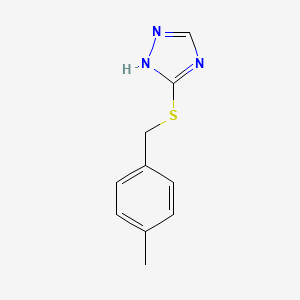

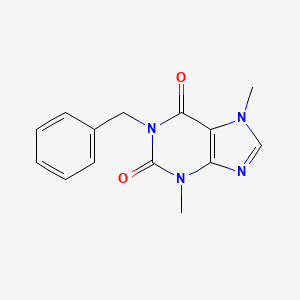

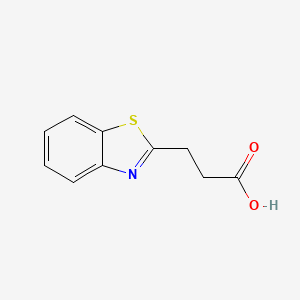

The compound “3-((4-Methylbenzyl)thio)-1H-1,2,4-triazole” contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring contains two carbon atoms and three nitrogen atoms. Attached to this ring at the 3-position is a thioether group connected to a 4-methylbenzyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The 1,2,4-triazole ring is planar due to the sp2 hybridization of its atoms. The thioether and 4-methylbenzyl groups would add some degree of three-dimensionality to the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich sulfur atom in the thioether group and the electron-deficient nitrogen atoms in the triazole ring. These sites could potentially be involved in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar triazole ring and the nonpolar 4-methylbenzyl group could give the compound both polar and nonpolar characteristics .Scientific Research Applications

Antifungal Applications

The compound “3-((4-Methylbenzyl)thio)-1H-1,2,4-triazole” could potentially be used as an antifungal agent. Similar compounds have shown interesting activity against a group of phytopathogenic fungi, including Botrytis cinerea, Fusarium oxysporum, and Aspergillus spp .

Anticonvulsant Applications

Compounds with a benzothiazole core, which is structurally similar to the “3-((4-Methylbenzyl)thio)-1H-1,2,4-triazole”, have been known to have anticonvulsant properties. For example, riluzole, a clinically approved anticonvulsant drug, contains a 6-trifluoromethoxy-benzothiazole-2-amine .

Antibacterial Applications

The compound could also have potential antibacterial applications. A series of structurally novel 3-thioether-1-(quinazolin-4-yl)-1H-1,2,4-triazol-5-amine derivatives were designed and synthesized based on a similar structure .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological molecules. If it’s used in a chemical reaction, its mechanism would depend on the specific reaction conditions .

Future Directions

properties

IUPAC Name |

5-[(4-methylphenyl)methylsulfanyl]-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-8-2-4-9(5-3-8)6-14-10-11-7-12-13-10/h2-5,7H,6H2,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZZBLHTOQAIBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352103 |

Source

|

| Record name | SBB040972 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-Methylbenzyl)thio)-1H-1,2,4-triazole | |

CAS RN |

302804-66-6 |

Source

|

| Record name | SBB040972 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269169.png)

![4-[(4-Bromothien-2-YL)methyl]morpholine](/img/structure/B1269182.png)

![Hydrazinecarbothioamide, 2-[(4-bromophenyl)methylene]-](/img/structure/B1269187.png)